N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Description
N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (C₂₀H₁₄Br₂N₂O₃S, molecular weight 510.20) is a sulfamoyl benzamide derivative characterized by dual 4-bromophenyl substituents on both the benzamide nitrogen and the sulfamoyl group . Its crystal structure and physicochemical properties, such as a melting point range of 141–174°C (observed in structurally related compounds), reflect the influence of bromine atoms on molecular packing and stability . The compound has been investigated for diverse biological activities, including inhibition of sirtuin 2 (SIRT2), polyglutamine aggregation, and stimulation of RAD51-mediated homologous recombination .

Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKUNDBFWUAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184135 | |
| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300670-16-0 | |
| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
The synthesis begins with the chlorosulfonation of 3-nitrobenzoic acid using chlorosulfonic acid under controlled conditions. This reaction introduces a sulfonyl chloride group at the meta position relative to the carboxylic acid functionality, forming 3-(chlorosulfonyl)-4-nitrobenzoic acid. Excess chlorosulfonic acid is employed to drive the reaction to completion, with temperatures maintained below 10°C to minimize side reactions such as over-sulfonation. The intermediate is isolated via vacuum filtration and washed with cold water to remove residual acid.
Sulfonamide Formation with 4-Bromoaniline
The chlorosulfonyl intermediate is reacted with 4-bromoaniline in acetone under reflux to form 3-[(4-bromophenyl)sulfamoyl]-4-nitrobenzoic acid. This step requires a 1:1 molar ratio of reactants, with TLC monitoring to confirm reaction completion. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding a pale-yellow solid.
Reduction of Nitro Group to Amine
Catalytic hydrogenation of the nitro group is performed using Raney nickel as a catalyst under 0.4–0.6 MPa hydrogen pressure at 60°C for 80 minutes. Methanol serves as the solvent, achieving a 86% yield of 3-[(4-bromophenyl)sulfamoyl]-4-aminobenzoic acid. Alternative reductants such as SnCl₂/HCl are less efficient, with yields dropping to 72% due to incomplete reduction.
Acylation with 4-Bromobenzoyl Chloride
The amine intermediate undergoes acylation with 4-bromobenzoyl chloride in the presence of pyridine to neutralize HCl byproducts. Reaction at 40°C for 8 hours in dichloromethane affords this compound in 92% yield. Excess acylating agent (1.05 equivalents) ensures complete conversion, verified by the disappearance of the amine’s NH₂ stretch in FTIR.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Sulfonylation | Acetone, reflux | 90.3 | <5% |
| Hydrogenation | Methanol, 60°C | 86.0 | <3% |
| Acylation | DCM, 40°C | 92.0 | <2% |
Polar aprotic solvents like acetone enhance sulfonamide formation by stabilizing the transition state, while methanol’s high polarity facilitates hydrogenation. Elevated temperatures during acylation reduce reaction time but risk decomposition above 50°C.
Catalytic Hydrogenation Efficiency
Raney nickel outperforms palladium on carbon (Pd/C) in this system, achieving 86% yield versus Pd/C’s 78%. Nickel’s lower cost and resistance to sulfur poisoning make it ideal for large-scale synthesis. Hydrogen pressure below 0.6 MPa prevents over-reduction of the aromatic ring.
Spectroscopic Characterization and Purity Assessment
FTIR Analysis
Key absorption bands include:
The absence of a nitro group stretch at 1,520 cm⁻¹ confirms complete reduction.
NMR Spectroscopy
Mass Spectrometry
ESI-MS (m/z): 583.92 [M+H]⁺ (calc. 583.96 for C₁₉H₁₄Br₂N₂O₃S). Isotopic peaks at 585.92 and 587.92 confirm the presence of two bromine atoms.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Chlorosulfonation route | 86.3 | 98.5 | High | 1.0 |
| Direct coupling | 72.8 | 95.2 | Moderate | 1.4 |
| Microwave-assisted | 88.1 | 99.0 | Low | 2.1 |
The chlorosulfonation route remains the most balanced approach, offering high yield and scalability. Microwave-assisted synthesis, while efficient, requires specialized equipment, increasing costs by 110% .
Chemical Reactions Analysis
Types of Reactions
C2-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of C2-8 include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
C2-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inhibiting polyglutamine aggregation, which is relevant in neurodegenerative diseases.
Medicine: Potential therapeutic agent for conditions like Huntington’s disease due to its ability to reduce neurodegeneration.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of C2-8 involves the inhibition of polyglutamine aggregation. This compound interacts with specific molecular targets and pathways involved in the aggregation process, thereby reducing the formation of toxic aggregates. The exact molecular targets and pathways are still under investigation, but it is believed that C2-8 interferes with the protein-protein interactions that lead to aggregation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Bulkier Substituents: RS-1, with a benzylamino sulfonyl group, exhibits distinct RAD51-stimulatory activity, highlighting the role of sulfonamide flexibility in DNA repair mechanisms .
- Methylation Effects : N-Methylation of the target compound increases SIRT2 inhibition potency by ~10-fold, suggesting improved hydrophobic interactions within the enzyme’s binding pocket .
Mechanistic Insights :
- SIRT2 Inhibition : Docking simulations indicate that para-bromo substituents occupy hydrophobic pockets in SIRT2, while methylation reduces steric hindrance, improving binding .
- RAD51 Activation : RS-1’s benzyl group may facilitate interactions with RAD51 presynaptic filaments, promoting DNA repair .
Biological Activity
N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The presence of bromine atoms and a sulfamoyl group contributes to its unique properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of bromine into the benzene ring.
- Sulfamoylation : Attachment of the sulfamoyl group using chlorosulfonylbenzoic acid.
- Amidation : Formation of the benzamide structure through coupling reactions.
These steps often require specific reagents such as bromine, benzoyl chloride, and bases like pyridine to facilitate the reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfamoyl groups have shown potent activity against various bacterial strains. In particular, studies have reported minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Sulfamoyl-benzamide derivatives have demonstrated selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in several cancer-related pathways. For example, one derivative was identified as a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 μM . This suggests that this compound may have therapeutic potential in cancer treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly h-NTPDases, which play crucial roles in nucleotide metabolism and signaling pathways related to inflammation and cancer.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their overall biological effects .
Case Studies
- Antimicrobial Study : A recent study synthesized a series of sulfamoyl benzamide derivatives, including this compound, and evaluated their antimicrobial activity against clinical isolates. The results indicated that these compounds significantly inhibited bacterial growth compared to standard antibiotics .
- Cancer Research : In another investigation focusing on h-NTPDase inhibition, derivatives were screened for their ability to reduce enzyme activity associated with tumor progression. The findings highlighted that specific substitutions on the benzamide structure could enhance selectivity and potency against cancer cell lines .
Comparative Analysis
| Compound Name | Antimicrobial Activity (MIC) | h-NTPDase Inhibition (IC50) |
|---|---|---|
| This compound | 3.12 - 12.5 μg/mL | 2.88 μM |
| N-(4-chlorophenyl)-3-sulfamoylbenzamide | 5 - 15 μg/mL | 1.5 μM |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 6.25 - 12.5 μg/mL | Not reported |
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, and how is its purity validated?
Methodological Answer: The synthesis of this compound follows protocols analogous to sulfonamide-coupled benzamides. Key steps include:
- Reaction Setup : React 3-sulfamoylbenzoyl chloride with 4-bromoaniline in anhydrous dichloromethane (DCM) or benzene under inert conditions, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Workup : Hydrolysis, solvent extraction (e.g., ethyl acetate), and purification via recrystallization or column chromatography.
- Characterization :
- 1H/13C-NMR : Peaks for bromophenyl protons (~7.3–7.6 ppm) and sulfonamide NH (~10.2 ppm) confirm connectivity .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula C₁₉H₁₃Br₂N₂O₃S (exact mass: 516.92 g/mol).
- Melting Point : Compare with literature values (e.g., ~174°C for analogs) .
Q. How does this compound inhibit polyglutamine (polyQ) aggregation in Huntington’s disease models?
Methodological Answer: The compound (termed Polyglutamine Aggregation Inhibitor III, C2-8) is cell-permeable and disrupts polyQ fibril formation via:
- Binding Interactions : Sulfonamide and benzamide groups likely interact with amyloidogenic regions of huntingtin protein, preventing β-sheet stacking .
- In Vitro Assays : Use fluorescence-based thioflavin T (ThT) assays to monitor aggregation kinetics. IC₅₀ values are typically determined at 4 µM .
- Validation : Post-treatment analysis via SDS-PAGE or filter-trap assays quantifies soluble vs. insoluble protein fractions .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in neuronal cell models?
Methodological Answer:
Q. What computational strategies predict the compound’s binding sites on polyQ proteins?
Methodological Answer:
- Docking Tools : Use AutoDock Vina for molecular docking. Prepare the protein structure (PDB: 3IO4) by removing water and adding polar hydrogens .
- Grid Parameters : Center the grid on the polyQ region (e.g., residues 35–65 of huntingtin).
- Analysis : Cluster top-scoring poses (RMSD ≤2 Å) and validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?
Methodological Answer:
- SAR Studies : Compare analogs (e.g., 4-chloro or 4-fluoro phenyl derivatives) synthesized via similar routes .
- Activity Testing :
- ThT Assay : Measure aggregation inhibition at 10 µM.
- Lipophilicity : LogP values (e.g., calculated via ChemAxon) correlate with cell permeability .
- Key Finding : Bromine enhances hydrophobic interactions, while trifluoromethyl groups improve metabolic stability but reduce solubility .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetics (PK) : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Poor brain penetration may explain in vivo limitations .
- Metabolite Screening : Incubate the compound with liver microsomes to identify degradation products (e.g., dehalogenation) .
- Model Optimization : Use transgenic Drosophila or zebrafish models for real-time aggregation tracking via fluorescence reporters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
